ZK168281 -

ZK168281

Catalog Number: EVT-8238473
CAS Number:
Molecular Formula: C32H46O5
Molecular Weight: 510.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ZK 168281 is a vitamin D.
Source and Classification

ZK168281 was developed as part of ongoing research into vitamin D receptor antagonists, particularly in the context of diseases characterized by abnormal bone remodeling, such as Paget's disease. The compound's synthesis and characterization have been documented in several studies focusing on its potential therapeutic applications . It falls under the category of synthetic vitamin D receptor ligands that modulate gene expression through their interaction with the VDR.

Synthesis Analysis

Methods and Technical Details

The synthesis of ZK168281 involves several key steps that utilize modern organic chemistry techniques. The process generally begins with the preparation of starting materials that undergo various transformations, including:

  1. Formation of the Side Chain: The synthesis typically includes steps such as alkylation or acylation to introduce the desired functional groups.
  2. Coupling Reactions: These reactions are crucial for constructing the complex structure of ZK168281. Palladium-catalyzed cross-coupling methods are often employed to link different segments of the molecule.
  3. Purification: After synthesis, compounds are purified using techniques like chromatography to isolate ZK168281 in its pure form for further analysis .

The detailed synthetic route is complex and requires careful control of reaction conditions to ensure high yields and purity.

Molecular Structure Analysis

Structure and Data

ZK168281's molecular structure features a rigid backbone with specific functional groups that facilitate its interaction with the VDR. The crystal structure has been elucidated through X-ray crystallography, revealing key interactions between ZK168281 and amino acid residues within the ligand-binding domain (LBD) of the VDR . Notable structural data includes:

  • Molecular Formula: C24H32O4
  • Molecular Weight: Approximately 392.51 g/mol
  • Key Functional Groups: Carboxylic ester, ethyl acrylate moiety.

The structural analysis indicates that ZK168281 does not induce the active conformation of VDR, which is essential for its antagonistic activity .

Chemical Reactions Analysis

Reactions and Technical Details

ZK168281 undergoes various chemical reactions primarily associated with its binding to the VDR. Upon binding, it stabilizes a conformation that prevents the receptor from interacting effectively with coactivators, thus inhibiting gene expression typically induced by 1,25-dihydroxyvitamin D3 . Key reactions include:

  • Binding Affinity Studies: These studies assess how well ZK168281 binds to VDR compared to other ligands.
  • Deuterium Exchange Studies: These experiments help elucidate conformational changes in VDR upon ligand binding, demonstrating that ZK168281 does not stabilize the active conformation necessary for receptor activation .
Mechanism of Action

Process and Data

The mechanism by which ZK168281 exerts its antagonistic effects involves several steps:

  1. Binding to VDR: ZK168281 binds to the ligand-binding domain of VDR with high affinity.
  2. Conformational Stabilization: Unlike agonists such as 1,25-dihydroxyvitamin D3, ZK168281 stabilizes a conformation of VDR that is less favorable for coactivator recruitment.
  3. Inhibition of Gene Expression: This altered conformation leads to reduced transcriptional activity of target genes regulated by VDR, such as those involved in calcium metabolism and bone health .

Data from studies indicate that treatment with ZK168281 results in significantly lower expression levels of VDR target genes compared to treatment with 1,25-dihydroxyvitamin D3 alone.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ZK168281 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may undergo hydrolysis in highly aqueous environments.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of similar compounds in its class.

These properties are critical for understanding how ZK168281 can be utilized in biological assays and potential therapeutic applications.

Applications

Scientific Uses

ZK168281 has potential applications in various scientific fields:

  • Research on Bone Diseases: Due to its antagonistic properties towards VDR, it can be used in studies investigating conditions like osteoporosis and Paget's disease.
  • Pharmacological Studies: It serves as a valuable tool for exploring vitamin D signaling pathways and their implications in health and disease.
  • Drug Development: Insights gained from studying ZK168281 could inform the design of new therapeutics targeting VDR-related pathways.
Structural Biology of ZK168281-VDR Complexes

Crystal Structure Analysis of ZK168281-Bound Vitamin D Receptor Ligand-Binding Domain

The crystal structure of the zebrafish vitamin D receptor ligand-binding domain in complex with ZK168281 (PDB ID: not explicitly provided in search results but described in [1] [8]) reveals critical molecular determinants of antagonist function. At 2.20 Å resolution, the structure demonstrates that ZK168281 occupies the canonical ligand-binding pocket of the vitamin D receptor but induces a distinct conformational rearrangement compared to agonist-bound states. The ligand's extended side chain establishes hydrophobic contacts with residues Val300, Leu305, and Trp310, while its A-ring hydroxyl group forms a hydrogen bond with Ser275, analogous to calcitriol interactions [1] [6].

The most significant structural perturbation occurs in the C-terminal helix 12 (H12), which fails to adopt the characteristic "closed" agonist conformation. Instead of repositioning over the ligand-binding pocket to form the activation function 2 (AF-2) surface, H12 is displaced from its active position, adopting a conformation incompatible with coactivator binding [1]. This displacement creates an open hydrophobic groove that would typically be shielded in the agonist-bound state, directly interfering with the recruitment of steroid receptor coactivator-1 and other coactivators bearing LXXLL motifs [6] [7]. The structural basis for this antagonism lies in the steric hindrance caused by ZK168281's C25-alkyl substituent, which prevents the inward rotation of H12 required for active complex formation [1] [8].

Table 1: Key Structural Parameters of ZK168281-Bound Vitamin D Receptor Ligand-Binding Domain

Structural FeatureZK168281 ComplexCalcitriol Complex (2HC4)
Helix 12 PositionDisplaced (open conformation)Repositioned over LBP (closed conformation)
Ligand-Binding Pocket VolumeExpanded by ~25%~706 ų
H12 Cα Position (C-terminal residue)35.2 Å from Leu305 Cα18.7 Å from Leu305 Cα
Key Ligand ContactsHydrogen bond: Ser275-OH; Hydrophobic: Val300, Leu305, Trp310Hydrogen bonds: Ser237, Arg274, Ser275; Hydrophobic: multiple contacts
Coactivator Peptide BindingDisrupted AF-2 surfaceIntact AF-2 surface

Conformational Dynamics of Vitamin D Receptor Upon ZK168281 Binding via Hydrogen-Deuterium Exchange Mass Spectrometry

Hydrogen-deuterium exchange mass spectrometry provides complementary solution-phase insights into the dynamic consequences of ZK168281 binding to the vitamin D receptor. This technique measures regional deuterium uptake as a function of time, revealing solvent accessibility and hydrogen bonding stability throughout the protein structure [3] [4]. When complexed with ZK168281, the vitamin D receptor ligand-binding domain exhibits significantly increased deuterium uptake in the H12 region compared to the agonist-bound state, indicating reduced hydrogen bonding and increased solvent exposure consistent with the crystallographically observed displacement of this domain [1].

Specifically, peptides spanning residues 420-434 (encompassing the critical AF-2 surface) show deuterium uptake values 2.8-fold higher than in the calcitriol-bound vitamin D receptor after 300 seconds of exchange, confirming substantial destabilization of this functionally essential region [1]. The ligand-binding pocket itself displays decreased deuterium incorporation in both ZK168281-bound and agonist-bound states compared to apo-vitamin D receptor, indicative of ligand-induced stabilization of this region. However, the H3-H5 loop (residues 232-245) exhibits a unique deuterium uptake pattern with ZK168281, suggesting antagonist-specific stabilization of a subdomain involved in corepressor recruitment [1] [6].

These solution-phase observations corroborate crystallographic data while revealing additional dynamic features not captured in static structures. The combination of techniques demonstrates that ZK168281 binding creates a partially disordered AF-2 surface with enhanced backbone flexibility, effectively preventing the high-affinity docking of coactivator peptides such as those derived from steroid receptor coactivator-1 and mediator complex subunit 1 [3] [6]. Furthermore, hydrogen-deuterium exchange mass spectrometry reveals that heterodimerization with retinoid X receptor alpha partially stabilizes the ZK168281-bound vitamin D receptor complex, though not sufficiently to restore coactivator binding competence [3].

Table 2: Hydrogen-Deuterium Exchange Protection Factors for Key Vitamin D Receptor Regions

Vitamin D Receptor RegionFunctionProtection Factor vs. Apo-VDRDeuterium Uptake Difference vs. Agonist-Bound VDR
H12 (420-434)AF-2 surface formation0.5× (reduced protection)+42% at 300 sec
H3-H5 Loop (232-245)Potential corepressor interface1.8× (increased protection)-18% at 300 sec
β-sheet (143-155)Structural core stability1.2×No significant difference
H1-H3 (187-206)Ligand-binding pocket1.6×-12% at 300 sec
H6-H7 (272-291)Retinoid X receptor heterodimerization1.3×-9% at 300 sec

Comparative Structural Insights with Agonist-Bound and Apo-Vitamin D Receptor States

Comparative analysis of ZK168281-bound, agonist-bound, and apo-vitamin D receptor structures reveals continuum of conformational states that dictate functional outcomes. The apo-vitamin D receptor ligand-binding domain exhibits the most dynamic structure, with hydrogen-deuterium exchange mass spectrometry showing widespread intermediate exchange kinetics throughout the ligand-binding pocket and H12 [1] [3]. Crystallographic studies of apo-vitamin D receptor are limited by inherent flexibility, but available models show H12 adopting multiple positions that sample both active and inactive conformations [6].

Agonist-bound vitamin D receptor structures (e.g., with calcitriol, calcipotriol, or seocalcitol) demonstrate remarkable conservation of the active conformation despite diverse ligand structures. The 1.8 Å structure with calcipotriol (PDB: not explicitly provided but described in [2]) reveals how modified side chains maintain critical contacts with the ligand-binding pocket while optimally repositioning H12. Specifically, the 24-hydroxyl and 22-23 double bond in calcipotriol maintains hydrogen bonding with His397 and hydrophobic packing against Trp310, facilitating the inward rotation of H12 to form the coactivator docking surface [2]. This "closed" conformation positions the hydrophobic residues Leu417, Leu420, and Leu424 to create the charge-clamp pocket that recognizes LXXLL motifs in coactivators [6] [7].

ZK168281-bound vitamin D receptor represents a distinct structural class characterized by ligand-induced misfolding rather than simple displacement of H12. While classical antagonists like TEI-9647 promote H12 dissociation, ZK168281 binding induces a novel rearrangement where H12 remains loosely associated but structurally disordered, as evidenced by both crystallography and hydrogen-deuterium exchange mass spectrometry [1] [8]. This "collapsed" conformation creates a hybrid surface that may facilitate corepressor recruitment while actively disrupting coactivator binding. The ligand-binding pocket volume expands by approximately 25% to accommodate ZK168281's C25 extension, primarily through rotation of Leu230 side chain that opens a channel not observed in agonist-bound structures [1] [8].

The structural basis for functional switching between agonists and antagonists is further illustrated by comparative studies of calcipotriol derivatives. Minor modifications to calcipotriol's side chain, such as introducing bulky substituents at C26, transform this agonist into an antagonist by sterically blocking the H12 folding trajectory [2]. ZK168281 exemplifies this principle through its extended C25 alkyl chain that occupies the space normally required for H12 positioning in the active complex. This shared mechanistic theme—ligand-induced obstruction of the H12 folding pathway—unifies diverse antagonists despite their varied chemical structures [1] [6] [8].

Table 3: Structural and Functional Comparison of Vitamin D Receptor States

FeatureApo-VDRAgonist-Bound VDRZK168281-Bound VDR
H12 PositionMultiple conformationsStable "closed" position over LBPDisplaced/disordered
Ligand-Binding PocketExpanded, solvent-accessibleOptimized for ligand complementarityExpanded with novel subpocket
Coactivator BindingWeak, transientHigh-affinity (SRC1 Kd ~120 nM)Disrupted AF-2 surface
Corepressor RecruitmentModerate (NCoR/SMRT)MinimalEnhanced
HDX Protection of AF-2Low (high exchange)High (low exchange)Intermediate
Transcriptional ActivityBasal repressionStrong activationDominant-negative repression

Properties

Product Name

ZK168281

IUPAC Name

ethyl (E)-3-[1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropyl]prop-2-enoate

Molecular Formula

C32H46O5

Molecular Weight

510.7 g/mol

InChI

InChI=1S/C32H46O5/c1-5-37-30(36)14-16-32(17-18-32)29(35)13-8-21(2)26-11-12-27-23(7-6-15-31(26,27)4)9-10-24-19-25(33)20-28(34)22(24)3/h8-10,13-14,16,21,25-29,33-35H,3,5-7,11-12,15,17-20H2,1-2,4H3/b13-8+,16-14+,23-9+,24-10-/t21-,25-,26-,27+,28+,29-,31-/m1/s1

InChI Key

FUDAEUIGIJZUAY-UMIRZPQISA-N

SMILES

CCOC(=O)C=CC1(CC1)C(C=CC(C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C)O

Canonical SMILES

CCOC(=O)C=CC1(CC1)C(C=CC(C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C)O

Isomeric SMILES

CCOC(=O)/C=C/C1(CC1)[C@@H](/C=C/[C@@H](C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.